molecular formula C8H7ClFNO2 B1420797 Ethyl 5-chloro-2-fluoronicotinate CAS No. 1214345-81-9

Ethyl 5-chloro-2-fluoronicotinate

Cat. No. B1420797
M. Wt: 203.6 g/mol
InChI Key: LBTWDGIYZVPNNN-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-2-fluoronicotinate is a chemical compound with the molecular formula C8H7ClFNO2 . It has a molecular weight of 203.6 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The molecular structure of Ethyl 5-chloro-2-fluoronicotinate is represented by the formula 1S/C8H7ClFNO2/c1-2-13-8(12)6-3-5(9)4-11-7(6)10/h3-4H,2H2,1H3 . This indicates the presence of 8 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, 1 nitrogen atom, and 2 oxygen atoms in the molecule.


Physical And Chemical Properties Analysis

Ethyl 5-chloro-2-fluoronicotinate is a liquid or semi-solid at room temperature . It has a molecular weight of 203.6 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Analytical Separation and Determination

  • High-Performance Liquid Chromatography (HPLC): Ethyl 5-chloro-2-fluoronicotinate, along with 5-fluoronicotinic acid, can be effectively separated and determined using HPLC. This process involves the use of a C18 column and a mobile phase composed of methyl alcohol and potassium dihydrogen phosphate water solution. This method demonstrates high recovery and linearity range for both compounds (Hu Bao-xiang, 2005).

Chemical Synthesis

  • Synthesis of Ethyl 2,6-Dichloro-5-fluoronicotinoyl Acetate

    Ethyl 5-chloro-2-fluoronicotinate is an intermediate in the synthesis of ethyl 2,6-dichloro-5-fluoronicotinoyl acetate. This compound is achieved by treating 2,6-dichloro-5-fluoronicotinic acid with thionyl chloride, followed by reactions with potassium ethyl malonate and magnesium chloride-triethylamine in ethyl acetate (Zhou Yan-feng, 2007).

  • Preparation of Ethyl 7‐chloro‐1‐cyclopropyl‐6‐fluoro‐1,4‐dihydro‐5‐methyl‐4‐oxo‐1,8‐naphthyridine‐3‐carboxylate

    A complex multi-step process involving masking, regiosselective deprotonation, methylation, selenation, oxidation, and syn-elimination is used to prepare this compound. Ethyl 5-chloro-2-fluoronicotinate serves as a crucial intermediate in this synthesis (J. Kiely, 1991).

Pharmaceutical Applications

  • Synthesis of Antibacterial Agents: Ethyl 5-chloro-2-fluoronicotinate is used in the alternative synthesis of enoxacin, a 1, 8-naphthyridine antibacterial agent. This synthesis involves 1, 8-naphthyridine ring construction by Dieckmann type cyclization (T. Miyamoto, H. Egawa, J. Matsumoto, 1987).

Safety And Hazards

Ethyl 5-chloro-2-fluoronicotinate is classified as dangerous, with hazard statements H301-H311-H331 indicating toxicity if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust, mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

ethyl 5-chloro-2-fluoropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClFNO2/c1-2-13-8(12)6-3-5(9)4-11-7(6)10/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBTWDGIYZVPNNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CC(=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-chloro-2-fluoronicotinate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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